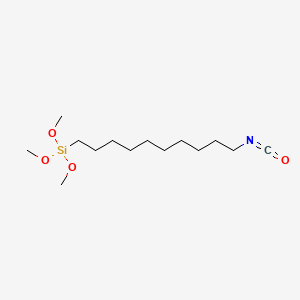
10-Isocyanatodecyltrimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Isocyanatodecyltrimethoxysilane is an organosilane compound with the chemical formula C14H29NO4Si. It is characterized by the presence of an isocyanate group and three methoxy groups attached to a silicon atom. This compound is commonly used as a coupling agent and surface modifier in various industrial applications due to its ability to form strong bonds with both organic and inorganic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Isocyanatodecyltrimethoxysilane typically involves the reaction of decylamine with trimethoxysilane in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups. The general reaction scheme is as follows:
Decylamine+Trimethoxysilane→this compound
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors equipped with distillation columns to remove by-products and unreacted starting materials. The reaction mixture is typically heated to a temperature range of 80-120°C and maintained under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
10-Isocyanatodecyltrimethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Addition: The isocyanate group can react with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Addition: Amines or alcohols under mild heating conditions.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Addition: Formation of urea or urethane derivatives.
Scientific Research Applications
10-Isocyanatodecyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to improve the adhesion of organic coatings to inorganic substrates.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility.
Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Industry: Applied in the production of advanced composites, sealants, and adhesives
Mechanism of Action
The mechanism of action of 10-Isocyanatodecyltrimethoxysilane involves the formation of covalent bonds between the isocyanate group and nucleophilic groups on the surface of substrates. This results in the formation of strong interfacial bonds that enhance the mechanical properties and durability of the modified materials. The methoxy groups undergo hydrolysis and condensation reactions to form a stable siloxane network .
Comparison with Similar Compounds
Similar Compounds
- 3-Isocyanatopropyltrimethoxysilane
- 3-Isocyanatopropyltriethoxysilane
- 10-Isocyanatodecyltriethoxysilane
Uniqueness
Compared to similar compounds, 10-Isocyanatodecyltrimethoxysilane has a longer alkyl chain, which provides greater flexibility and hydrophobicity. This makes it particularly useful in applications where enhanced water repellency and flexibility are desired .
Properties
IUPAC Name |
10-isocyanatodecyl(trimethoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO4Si/c1-17-20(18-2,19-3)13-11-9-7-5-4-6-8-10-12-15-14-16/h4-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOFKJBNQHCAKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCN=C=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
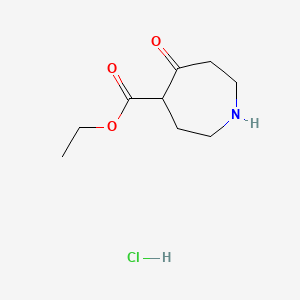
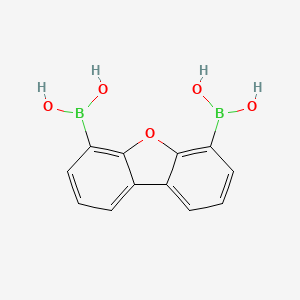
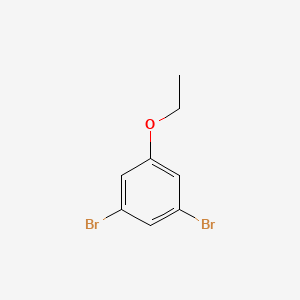
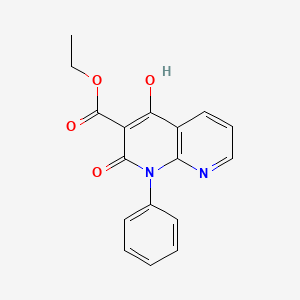
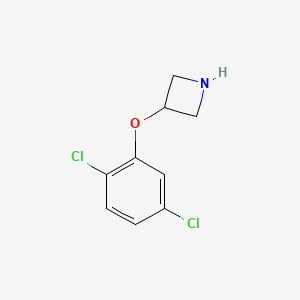
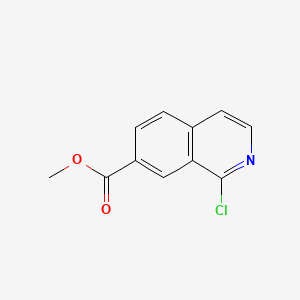
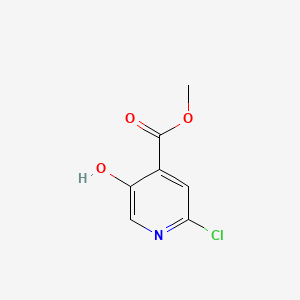
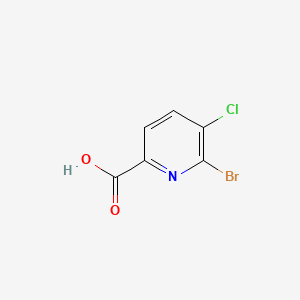
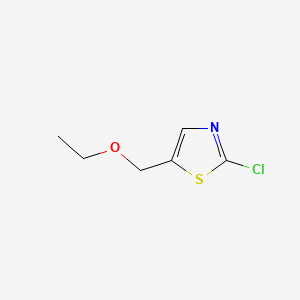

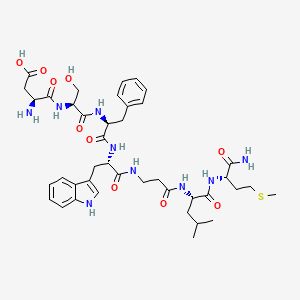
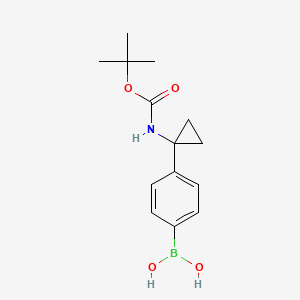
![[4,8-bis(2-octyldodecoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B595911.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B595912.png)
